molecular formula C7H10N4O2 B14165543 5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide CAS No. 406476-79-7

5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide

Cat. No.: B14165543
CAS No.: 406476-79-7
M. Wt: 182.18 g/mol
InChI Key: XQFIBJLYBMBCIR-UHFFFAOYSA-N
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Description

5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide typically involves the reaction of hydrazides with ketones or aldehydes. One common method involves heating a mixture of hydrazide and acetone under reflux conditions for several hours. The reaction mixture is then evaporated under reduced pressure, and the residue is purified using solvents such as diethyl ether .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide is unique due to its specific structure and the presence of both a pyrazole ring and a carboxamide group

Properties

CAS No.

406476-79-7

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide

InChI

InChI=1S/C7H10N4O2/c1-4(2)8-11-7(13)5-3-6(12)10-9-5/h3H2,1-2H3,(H,10,12)(H,11,13)

InChI Key

XQFIBJLYBMBCIR-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C1=NNC(=O)C1)C

solubility

13.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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